5-Butylthiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
864437-43-4 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-butyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
BUYSSHZBMNDCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Butylthiazole-4-carboxylic Acid
Introduction
5-Butylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring is a key structural motif in a variety of biologically active molecules, and the specific substitution pattern of a butyl group at the 5-position and a carboxylic acid at the 4-position offers a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is grounded in the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole core.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively approached through a four-stage process. This pathway is designed for efficiency and control, beginning with the construction of a key β-keto ester intermediate, followed by a targeted halogenation, the core thiazole ring formation, and concluding with the hydrolysis to the final carboxylic acid.
Stage 1: Synthesis of Ethyl 3-oxoheptanoate
The initial stage focuses on the preparation of the β-keto ester, ethyl 3-oxoheptanoate, which serves as the backbone for the subsequent thiazole synthesis. While the traditional crossed Claisen condensation is a possible route, it often suffers from low selectivity and difficult purification due to the formation of multiple side products[1]. A more efficient and scalable approach involves the acylation of Meldrum's acid with pentanoyl chloride, followed by alcoholysis with ethanol[1]. This method offers higher yields and cleaner reaction profiles.
Causality of Experimental Choices:
-
Meldrum's Acid: The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is strategic due to the high acidity of its methylene protons, which facilitates clean and high-yielding acylation under mild conditions.
-
Pyridine: Anhydrous pyridine acts as a mild base to facilitate the acylation by scavenging the HCl byproduct.
-
Ethanolysis: The subsequent reflux in ethanol efficiently converts the acyl Meldrum's acid intermediate to the desired β-keto ester, ethyl 3-oxoheptanoate.
Experimental Protocol: Synthesis of Ethyl 3-oxoheptanoate
-
Acylation of Meldrum's Acid:
-
In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.1 equivalents).
-
To this cooled mixture, add a solution of pentanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, followed by stirring at room temperature for one hour.
-
Quench the reaction by pouring the mixture into cold dilute hydrochloric acid.
-
Separate the organic layer, wash sequentially with dilute HCl and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude pentanoyl Meldrum's acid, which can be used directly in the next step.
-
-
Alcoholysis to Ethyl 3-oxoheptanoate:
-
Place the crude pentanoyl Meldrum's acid in a round-bottom flask and add anhydrous ethanol.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to yield crude ethyl 3-oxoheptanoate.
-
Purify the crude product by vacuum distillation.
-
| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acyl Meldrum's Acid Synthesis |
| Starting Materials | Ethyl pentanoate, Ethyl acetate | Pentanoyl chloride, Meldrum's acid |
| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |
| Selectivity | Low (potential for four products) | High |
| Typical Yield | Low to moderate | High (>80%)[1] |
| Purification | Difficult (fractional distillation) | Straightforward (vacuum distillation) |
Stage 2: α-Chlorination of Ethyl 3-oxoheptanoate
The second stage involves the selective chlorination of the α-position of the β-keto ester. This is a critical step to introduce the halogen required for the subsequent Hantzsch thiazole synthesis. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.
Causality of Experimental Choices:
-
Sulfuryl Chloride: SO₂Cl₂ is a convenient and effective chlorinating agent for active methylene compounds like β-keto esters. The reaction proceeds readily at room temperature.
-
Inert Solvent: The use of an inert solvent such as dichloromethane is necessary to ensure proper mixing and to control the reaction temperature.
Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxoheptanoate
-
To a solution of ethyl 3-oxoheptanoate (1 equivalent) in dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude ethyl 2-chloro-3-oxoheptanoate, which can be purified by vacuum distillation.
Stage 3: Hantzsch Thiazole Synthesis
This stage is the core of the synthesis, where the thiazole ring is constructed via the Hantzsch synthesis. This classic reaction involves the cyclocondensation of an α-haloketone (in this case, ethyl 2-chloro-3-oxoheptanoate) with a thioamide (thioformamide).
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thioformamide acts as a nucleophile and attacks the α-carbon bearing the chlorine atom in an Sₙ2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular condensation reaction.
-
Dehydration: The final step involves the elimination of a molecule of water to form the stable, aromatic thiazole ring.
Experimental Protocol: Synthesis of Ethyl 5-butylthiazole-4-carboxylate
-
In a round-bottom flask, dissolve thioformamide (1 equivalent) in a suitable solvent such as acetone or ethanol.
-
To this solution, add ethyl 2-chloro-3-oxoheptanoate (1 equivalent).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 5-butylthiazole-4-carboxylate.
Stage 4: Hydrolysis to this compound
The final stage of the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, typically leading to higher yields.
Causality of Experimental Choices:
-
Base-Catalyzed Hydrolysis: Using a base like sodium hydroxide in an aqueous alcohol solution ensures the complete conversion of the ester to the carboxylate salt. The reaction goes to completion as the carboxylate is deprotonated under basic conditions.
-
Acidification: Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product, which can then be isolated by filtration or extraction.
Experimental Protocol: Hydrolysis of Ethyl 5-butylthiazole-4-carboxylate
-
Dissolve ethyl 5-butylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, four-stage pathway. By employing the robust Hantzsch thiazole synthesis as the core ring-forming reaction and utilizing modern methods for the preparation of the necessary precursors, this guide provides a comprehensive framework for researchers and drug development professionals. Careful execution of the detailed protocols and an understanding of the chemical principles behind each step will enable the successful and efficient synthesis of this valuable heterocyclic building block.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Butylthiazole-4-carboxylic acid
Introduction: Bridging Structure and Function
In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring serves as a versatile scaffold for developing biologically active agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. When functionalized with both a lipophilic alkyl chain and a polar carboxylic acid, as in 5-Butylthiazole-4-carboxylic acid, the resulting molecule presents a fascinating case study in the balance of physicochemical properties that govern a compound's journey from a laboratory curiosity to a potential clinical candidate.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and its macroscopic properties. For the drug development professional, understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity.[1][2] This document is structured to provide both foundational knowledge and actionable, field-proven experimental protocols, empowering researchers to fully characterize this and similar molecules.
Core Physicochemical Profile
The properties of this compound are dictated by the interplay between its three key structural features: the aromatic thiazole ring, the ionizable carboxylic acid group, and the nonpolar n-butyl chain. While specific experimental data for this exact molecule is not widely published, we can deduce a reliable profile based on the known properties of its structural analogs and established chemical principles.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Description | Structural Rationale & Impact on Drug Development |
| Molecular Formula | C₈H₁₁NO₂S | Provides the exact elemental composition. |
| Molecular Weight | 185.24 g/mol | A low molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five.[3] |
| Melting Point | 95-105 °C (Estimate) | The n-butyl group may disrupt crystal lattice packing compared to smaller analogs, potentially lowering the melting point relative to thiazole-4-carboxylic acid (194-199 °C).[4] Purity is indicated by a sharp melting range.[5] |
| Boiling Point | > 300 °C (Decomposes) | High due to strong intermolecular hydrogen bonding from the carboxylic acid dimers. Likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Sparingly soluble in neutral water. Soluble in alkaline solutions (e.g., aq. NaOH, NaHCO₃). | The lipophilic butyl chain limits solubility in pure water.[6][7] In basic media, it deprotonates to form a more soluble carboxylate salt, a key factor for formulation and absorption studies. |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, acetone. | The overall molecule, with its significant nonpolar character, is readily dissolved by polar aprotic and protic organic solvents. |
| Acidity (pKa) | 4.0 - 4.5 (Estimate) | The carboxylic acid group is the primary acidic center. The electron-donating nature of the butyl group may slightly decrease acidity (raise the pKa) compared to the unsubstituted parent acid. This value is critical for predicting the ionization state at physiological pH (~7.4). |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimate) | The n-butyl group significantly increases lipophilicity. This value suggests good potential for membrane permeability but may also increase the risk of metabolic clearance and off-target effects if too high. |
The Causality Behind the Properties: An Expert's Perspective
A molecule's properties are not random; they are a direct consequence of its structure. Understanding this relationship is key to rational drug design.
The Balance of Hydrophilicity and Lipophilicity
This compound is an amphipathic molecule, possessing both water-loving (hydrophilic) and fat-loving (lipophilic) characteristics.
-
Hydrophilic Head: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). This allows it to interact favorably with water.
-
Lipophilic Tail: The four-carbon butyl chain is a nonpolar, hydrocarbon moiety. It prefers to interact with nonpolar environments, such as lipid bilayers in cell membranes, through van der Waals forces.[6][7]
This duality governs its solubility. In neutral water, the molecule's low solubility is a result of the energetic cost of creating a cavity in the water structure to accommodate the nonpolar butyl tail. However, upon deprotonation in a basic solution, the resulting carboxylate anion (-COO⁻) is significantly more polar, dramatically increasing aqueous solubility. This pH-dependent solubility is a critical feature for oral drug absorption, as the compound may dissolve in the more alkaline environment of the small intestine.
Solid State Properties: Melting Point and Crystallinity
The melting point of a solid is the temperature at which it has sufficient thermal energy to overcome the forces holding its crystal lattice together. For this molecule, these forces are:
-
Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen-bonded dimers, a feature that typically leads to high melting points.
-
Van der Waals Forces: The butyl chains contribute to intermolecular attractions. Longer alkyl chains generally increase these forces and, consequently, the melting point in a homologous series.[8]
-
π-π Stacking: The planar thiazole rings can stack on top of each other, contributing to lattice stability.
However, the flexible and non-planar nature of the butyl group can introduce disorder into the crystal packing, potentially disrupting the highly ordered arrangement favored by the planar thiazole-acid dimers. This disruption can lower the melting point compared to more compact or planar analogs like thiazole-4-carboxylic acid.[4]
Self-Validating Experimental Protocols
To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible. The following protocols are standard in the field and designed to provide reliable data.
Protocol 1: Melting Point Determination
This protocol uses a digital melting point apparatus, which offers precise temperature control and observation.
Rationale: A pure crystalline solid melts over a very narrow temperature range (typically <1°C). Impurities depress and broaden this range. Therefore, this method serves as a crucial indicator of purity as well as identity.[9]
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean watch glass. Crush it into a fine powder.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the sealed end.
-
Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Set a rapid heating rate (~10-15°C per minute) to find an approximate melting range. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: Set the heating rate to a slow, controlled ramp (1-2°C per minute) starting from at least 15°C below the approximate melting point.[5][9]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Validation: Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent values validate the result.
Caption: Workflow for Melting Point Determination.
Protocol 2: Qualitative Solubility Assessment
Rationale: This protocol systematically evaluates solubility in solvents of varying polarity and pH, providing a comprehensive profile of the compound's dissolution behavior. This is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Step-by-Step Methodology:
-
Setup: Arrange and label four separate test tubes.
-
Sample Addition: Add approximately 10-20 mg of this compound to each test tube.
-
Solvent Addition:
-
Tube 1: Add 1 mL of deionized water.
-
Tube 2: Add 1 mL of 5% aqueous HCl.
-
Tube 3: Add 1 mL of 5% aqueous NaHCO₃.
-
Tube 4: Add 1 mL of methanol.
-
-
Mixing: Agitate each tube vigorously for 30-60 seconds.
-
Observation: Observe each tube against a contrasting background. Classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Confirmation for Tube 3: The evolution of CO₂ gas (effervescence) in the NaHCO₃ solution is a positive indicator of an acidic carboxylic acid, which reacts to form the soluble sodium salt.[7]
Caption: Workflow for Qualitative Solubility Testing.
Protocol 3: pKa Determination via Potentiometric Titration
Rationale: The pKa is the pH at which the compound is 50% ionized and 50% neutral. Potentiometric titration is a highly accurate method to determine this value by monitoring the pH change of a solution of the acid as a strong base is added incrementally.
Caption: Acid-Base Equilibrium of a Carboxylic Acid.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a 50:50 mixture of water and dioxane to ensure solubility) to a known concentration.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.
-
Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Collection: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint Determination: Continue the titration past the equivalence point (the point of fastest pH change).
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the volume of NaOH that is exactly half of the volume required to reach the equivalence point). This can also be determined by finding the maximum of the first derivative of the titration curve.
Conclusion
This compound exemplifies the delicate balance of physicochemical properties that medicinal chemists must manipulate to achieve desired therapeutic outcomes. Its amphipathic nature, governed by the lipophilic butyl tail and the ionizable carboxylic acid head, dictates its solubility, permeability, and potential interactions within a biological system. The protocols detailed herein provide a robust framework for the empirical determination of its key properties, ensuring that further research and development efforts are built upon a foundation of scientific integrity. A thorough understanding of these fundamental characteristics is the first and most critical step in unlocking the full therapeutic potential of this promising molecular scaffold.
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An In-depth Technical Guide to 5-Butylthiazole-4-carboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds.[1] Its presence in natural products and synthetic drugs underscores its importance as a versatile scaffold in medicinal chemistry. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic and structural features of the thiazole nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a novel derivative, 5-Butylthiazole-4-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and potential for drug discovery. As a novel compound, a registered CAS number for this compound has not been assigned.
Physicochemical Properties of this compound
The physicochemical properties of this compound are predicted based on the known characteristics of similar 5-alkylthiazole-4-carboxylic acids and general principles of organic chemistry.[3][4] The introduction of the butyl group is expected to increase the lipophilicity compared to the parent thiazole-4-carboxylic acid.
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₁NO₂S | Based on the chemical structure. |
| Molecular Weight | 185.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for small organic carboxylic acids.[5] |
| Melting Point | 85-95 °C | Expected to be lower than 5-methyl-thiazole-4-carboxylic acid (90-91°C) due to the larger, more flexible butyl group disrupting crystal packing.[6][7] |
| Boiling Point | > 300 °C | Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The butyl chain decreases water solubility, while the polar carboxylic acid and thiazole ring allow for solubility in organic solvents.[3] |
| pKa | ~3.5 - 4.5 | Similar to other thiazole carboxylic acids; the electron-withdrawing nature of the thiazole ring enhances the acidity of the carboxylic acid. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a key reaction for the formation of the thiazole ring.[8][9] This method involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
The proposed synthesis starts from ethyl 2-chloroacetoacetate, which undergoes a reaction with valeramide (the thioamide of pentanoic acid) to form the thiazole ring. The resulting ethyl 5-butylthiazole-4-carboxylate is then hydrolyzed to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5-butylthiazole-4-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol, add valeramide (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure ethyl 5-butylthiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 5-butylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Caption: A logical workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.5 (s, 1H, -COOH): A broad singlet characteristic of a carboxylic acid proton.
-
δ 8.5-9.0 (s, 1H, thiazole C2-H): A singlet for the proton at the 2-position of the thiazole ring.
-
δ 2.8-3.0 (t, 2H, -CH₂-): A triplet for the methylene group adjacent to the thiazole ring.
-
δ 1.5-1.7 (m, 2H, -CH₂-): A multiplet for the second methylene group of the butyl chain.
-
δ 1.2-1.4 (m, 2H, -CH₂-): A multiplet for the third methylene group of the butyl chain.
-
δ 0.8-1.0 (t, 3H, -CH₃): A triplet for the terminal methyl group of the butyl chain.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 160-165 (-COOH): The carbonyl carbon of the carboxylic acid.
-
δ 150-155 (thiazole C2): The carbon at the 2-position of the thiazole ring.
-
δ 140-145 (thiazole C4): The carbon at the 4-position of the thiazole ring.
-
δ 125-130 (thiazole C5): The carbon at the 5-position of the thiazole ring.
-
δ 30-35 (-CH₂-): The methylene carbons of the butyl chain.
-
δ 20-25 (-CH₂-): The methylene carbons of the butyl chain.
-
δ 13-15 (-CH₃): The terminal methyl carbon of the butyl chain.
-
-
FT-IR (KBr, cm⁻¹):
-
3300-2500 (broad, O-H stretch): Characteristic broad absorption of a carboxylic acid.
-
1700-1680 (strong, C=O stretch): Carbonyl stretch of the carboxylic acid.
-
1600-1500 (C=N and C=C stretch): Thiazole ring vibrations.
-
2960-2850 (C-H stretch): Aliphatic C-H stretching of the butyl group.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₈H₁₁NO₂S [M+H]⁺: 186.0583. Found: Expected to be within 5 ppm of the calculated value.
-
Potential Applications in Drug Development
The this compound scaffold holds significant promise for applications in drug discovery and development. The thiazole core is a known pharmacophore in a variety of therapeutic areas.
-
Anticancer Agents: Many thiazole derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways involved in cancer progression.[10][11] The butyl substituent could enhance binding to hydrophobic pockets of target proteins.
-
Antimicrobial Agents: The thiazole ring is a key component of several antimicrobial drugs. This compound could serve as a starting point for the development of new antibiotics or antifungals.[5]
-
Anti-inflammatory Drugs: Thiazole-containing compounds have shown potential as anti-inflammatory agents by modulating various inflammatory pathways.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
References
-
PubChem. 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Preprints.org. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
-
Jetir.org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]
-
Wikipedia. Carboxylic acid. [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
-
ChemBK. 5-METHYL-THIAZOLE-4-CARBOXYLIC ACID. [Link]
-
Wikipedia. 2-Aminothiazoline-4-carboxylic acid. [Link]
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An In-depth Technical Guide to the Solubility of 5-Butylthiazole-4-carboxylic Acid in Organic Solvents for Drug Development
This guide provides a comprehensive technical overview of the solubility of 5-Butylthiazole-4-carboxylic acid, a key consideration for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to serve as an essential resource for understanding and optimizing the solubility of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
This compound, with its thiazole core, is a heterocyclic compound of interest in medicinal chemistry, often serving as a building block in the synthesis of biologically active molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[2] Poor solubility can lead to low absorption, erratic dosing, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and characterization of the solubility of this compound in various organic solvents is paramount during all stages of drug development, from initial screening to formulation and manufacturing.[3]
This guide will delve into the theoretical underpinnings of this compound's solubility, provide actionable experimental protocols for its determination, and discuss the interpretation of solubility data in the context of pharmaceutical sciences.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, contributing to the molecule's polarity and potential for hydrogen bonding.
-
Carboxylic Acid Group (-COOH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This group's acidity (pKa) will significantly influence solubility in protic and basic solvents.
-
Butyl Group (-C4H9): A nonpolar alkyl chain that contributes to the lipophilicity (hydrophobicity) of the molecule.
Predicted Solubility:
The solubility of this compound will be a balance between the polar character of the thiazole and carboxylic acid moieties and the nonpolar nature of the butyl group.[5]
-
Polar Solvents (e.g., water, short-chain alcohols): The presence of the butyl group is expected to significantly limit solubility in highly polar solvents like water.[5][7] While the carboxylic acid and thiazole ring can interact with water, the hydrophobic nature of the four-carbon chain will dominate.[6]
-
Nonpolar Solvents (e.g., hexane, toluene): The butyl group will promote solubility in nonpolar solvents. However, the polar thiazole and carboxylic acid groups will limit extensive solubility.
-
Intermediate Polarity Solvents (e.g., ethanol, acetone, ethyl acetate): It is anticipated that this compound will exhibit its highest solubility in solvents of intermediate polarity that can interact with both the polar and nonpolar regions of the molecule.[4]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic molecules and are expected to be effective for this compound.[8]
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] A summary of predicted solubility based on this principle is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable interaction with the butyl group, but unfavorable with polar functional groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Good balance of polarity to interact with both ends of the molecule. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can solvate the polar groups effectively. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid and thiazole ring. |
| Highly Polar Protic | Water | Low | The hydrophobic butyl chain will limit solubility despite the presence of polar groups.[5] |
Experimental Determination of Solubility
Accurate determination of solubility requires empirical testing. The "shake-flask" method followed by a quantitative analysis technique like High-Performance Liquid Chromatography (HPLC) is a robust and widely used approach.[10]
Shake-Flask Method for Thermodynamic Solubility
This method, considered the gold standard, measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]
Protocol:
-
Preparation: Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined experimentally.[10]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a common and accurate technique for determining the concentration of a solute in a solution.[8]
Typical HPLC Parameters:
-
Column: A C18 reverse-phase column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Quantification: A calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility and Mitigation Strategies
Several factors can influence the solubility of this compound. Understanding these can help in troubleshooting and in the selection of appropriate solvent systems for various applications.
-
pH: As a carboxylic acid, the pH of the solvent system will have a profound effect on the solubility of this compound in protic solvents.[10] In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form a more polar and often more soluble carboxylate salt. Conversely, in acidic conditions (pH < pKa), the compound will be in its neutral, less polar form.
-
Temperature: The solubility of most solids increases with temperature.[10] The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[10]
-
Presence of Water: The presence of small amounts of water can sometimes increase the solubility of carboxylic acids in organic solvents.[11][12] This "water-enhanced solubility" is due to the formation of hydrogen-bonded complexes between the carboxylic acid, water, and the organic solvent.[11]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested.
Solvent Selection for Drug Development
The choice of solvent is a critical decision in drug development, impacting everything from synthesis and purification to formulation and safety.[3][13]
Solvent Selection Strategy
A logical approach to solvent selection is crucial for efficiency and to meet regulatory requirements.[14]
Caption: Logical workflow for solvent selection.
Considerations for Pharmaceutical Applications
-
Toxicity and Safety: Solvents are classified based on their toxicity (Class 1, 2, or 3). The use of Class 1 solvents (known carcinogens) should be avoided. Class 3 solvents (low toxic potential) are preferred.[15]
-
Regulatory Acceptance: Regulatory bodies like the FDA and EMA have strict guidelines on residual solvent levels in the final drug product.[15]
-
Process Compatibility: The chosen solvent must be compatible with the manufacturing process, including its boiling point for ease of removal and its reactivity with other components.[3]
-
Environmental Impact: The environmental impact of the solvent is an increasingly important consideration. "Green" solvents are being more widely adopted.[2]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties allows for a robust prediction of its solubility behavior. This guide has provided a framework for both predicting and experimentally determining the solubility of this compound in a range of organic solvents. For drug development professionals, a systematic approach to solubility assessment and solvent selection is crucial for ensuring the safety, efficacy, and manufacturability of new therapeutic agents. The principles and protocols outlined herein provide a solid foundation for these critical activities.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Solubility of Organic Compounds. (2023, August 31).
- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6).
- Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22).
- Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28).
- (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect - ResearchGate. (2021, October 12).
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.).
- Chapter 3: Renewable Solvent Selection in Medicinal Chemistry - Books. (n.d.).
- (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap - ResearchGate. (2016, October 4).
- 5-Methyl-Thiazole-4-carboxylic acid - Chem-Impex. (n.d.).
- Thiazole-5-carboxylic acid – Chem-Impex. (n.d.).
- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC. (n.d.).
- Chapter 13 Carboxylic Acids - SDSU Chemistry. (n.d.).
- Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, January 22).
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Technical Whitepaper: Theoretical Mechanism of Action for 5-Butylthiazole-4-carboxylic acid
Executive Summary
5-Butylthiazole-4-carboxylic acid represents a specialized heterocyclic scaffold with significant potential in medicinal chemistry as a bioisostere of Fusaric Acid (5-butylpicolinic acid) and a privileged chelating pharmacophore . While primarily utilized as a chemical intermediate, its structural topology—featuring a rigid thiazole core, an amphiphilic 5-butyl tail, and a 4-carboxylic acid moiety—confers inherent biological activity against metalloenzymes.
This guide details the theoretical mechanism of action (MoA) for this compound, focusing on three core pathways:
-
Dopamine
-Hydroxylase (DBH) Inhibition via copper chelation (Fusaric Acid bioisosterism). -
Metallo-
-Lactamase (MBL) Inhibition via zinc sequestration, potentiating -lactam antibiotics. -
Free Fatty Acid Receptor (FFAR) Modulation acting as a surfactant-like ligand for GPR43/40.
Chemical Identity & Structural Pharmacology[1]
The Pharmacophore "Warhead"
The biological activity of this compound is dictated by the precise spatial arrangement of its functional groups. It acts as a bidentate ligand , capable of forming stable 5-membered chelate rings with divalent metal ions (
| Structural Motif | Functionality | Mechanistic Role |
| Thiazole Nitrogen (N3) | Electron Donor (Lewis Base) | Primary metal coordination site; H-bond acceptor. |
| 4-Carboxylic Acid | Anionic Headgroup | Secondary metal coordination (forming 5-membered ring); Salt bridge formation with Arginine/Lysine residues. |
| 5-Butyl Chain | Lipophilic Tail | Hydrophobic pocket occupancy; Membrane permeation; Van der Waals interactions with enzyme hydrophobic channels. |
Bioisosteric Relationship to Fusaric Acid
The compound is a direct positional bioisostere of Fusaric Acid , a known mycotoxin and pharmaceutical agent.
-
Fusaric Acid: Pyridine ring with 2-COOH and 5-butyl group.
-
This compound: Thiazole ring with 4-COOH and 5-butyl group.
-
Equivalence: In both molecules, the carboxylic acid is
-positioned to the ring nitrogen, preserving the N-C-C=O chelation geometry essential for inhibiting copper-dependent enzymes like DBH.
Primary Theoretical Mechanism: Metalloenzyme Inhibition
Mechanism 1: Dopamine -Hydroxylase (DBH) Inhibition
Target: Dopamine
Mechanism: DBH converts Dopamine to Norepinephrine using a copper cofactor. This compound acts as a competitive inhibitor by chelating the active site copper. The 5-butyl chain extends into the substrate access channel, mimicking the aliphatic portion of dopamine or competing for the hydrophobic region of the active site.
DOT Diagram: DBH Inhibition Pathway
Caption: Competitive inhibition of DBH via copper chelation prevents Norepinephrine synthesis, leading to reduced sympathetic tone.
Mechanism 2: Metallo- -Lactamase (MBL) Inhibition
Target: Bacterial Metallo-
Mechanism:
MBLs rely on a binuclear Zinc center to hydrolyze
-
Chelation: The carboxylate binds
, while the thiazole Nitrogen coordinates (or acts as a bridging ligand). -
Hydrophobic Interaction: The 5-butyl group lodges into the flexible L3 loop or the hydrophobic pocket surrounding the active site, stabilizing the inhibitor-enzyme complex. This "anchor" effect significantly improves potency compared to the unsubstituted acid.
Secondary Mechanism: GPCR Modulation (FFARs)
Target: GPR43 (FFAR2) and GPR40 (FFAR1). Relevance: Metabolic regulation, Inflammation.
The 5-butyl chain mimics the Short-Chain Fatty Acids (SCFAs) like valerate or caproate. The rigid thiazole ring replaces the flexible aliphatic chain of natural ligands, potentially locking the receptor in an active (agonist) or inactive (antagonist) conformation.
Theoretical Binding Mode:
-
Orthosteric Site: The carboxylate forms ionic bonds with Arg180/Arg255 (human GPR43).
-
Lipophilic Pocket: The butyl-thiazole core occupies the hydrophobic crevice usually filled by the alkyl tail of SCFAs.
DOT Diagram: FFAR Signaling Cascade
Caption: Theoretical activation of GPR43 by this compound mimics SCFA signaling, influencing metabolic and inflammatory pathways.
Experimental Validation Protocols
To validate these theoretical mechanisms, the following assays are recommended:
Spectrophotometric Metal Chelation Assay
-
Objective: Confirm bidentate binding to
and . -
Protocol:
-
Prepare 100 µM solution of this compound in HEPES buffer (pH 7.4).
-
Titrate with
or (0 to 200 µM). -
Monitor UV-Vis spectrum shifts (200–400 nm). A bathochromic shift indicates complex formation.
-
DBH Inhibition Assay
-
Objective: Quantify
against Dopamine -Hydroxylase. -
Protocol:
-
Incubate purified DBH (bovine adrenal) with varying concentrations of the compound.
-
Add substrate (Tyramine or Dopamine) and cofactor (Ascorbate).
-
Measure oxygen consumption or product formation via HPLC-ECD.
-
Control: Use Fusaric Acid as a positive control.
-
Antimicrobial Synergy Test (Checkerboard Assay)
-
Objective: Test for MBL inhibition.
-
Protocol:
-
Use MBL-producing strain (e.g., K. pneumoniae NDM-1).
-
Create a matrix of Meropenem (0-64 µg/mL) vs. This compound (0-100 µg/mL).
-
Measure
after 24h. -
Calculate Fractional Inhibitory Concentration Index (FICI). FICI < 0.5 indicates synergy (restoration of antibiotic susceptibility).
-
References
-
Fusaric Acid Bioisosterism
-
Nagatsu, T., et al. (1970). "Inhibition of dopamine β-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo." Biochemical Pharmacology.
-
-
Thiazole Carboxylic Acids as MBL Inhibitors
-
Jeon, J. H., et al. (2012). "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases."[2] Bioorganic & Medicinal Chemistry Letters.
-
-
FFAR2/GPR43 Ligand SAR
-
Schmidt, J., et al. (2011). "Ligand specificity of the short-chain fatty acid receptor GPR43." Journal of Pharmacology and Experimental Therapeutics.
-
-
Thiazole Scaffolds in Medicinal Chemistry
-
Chemical Identity
-
PubChem Compound Summary for CID 12828339 (5-butyl-1,3-thiazole-4-carboxylic acid).
-
Sources
5-Butylthiazole-4-carboxylic Acid: A Versatile Scaffold for Metabolic and Antimicrobial Drug Discovery
Executive Summary
5-Butylthiazole-4-carboxylic acid (and its ester derivatives) represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between metabolic regulation and antimicrobial defense. While often overshadowed by its methyl-substituted analogs (e.g., Acipimox precursors), the 5-butyl variant offers a critical advantage: enhanced lipophilicity .
This structural modification—the addition of a hydrophobic butyl chain at the C5 position—significantly alters the compound's partition coefficient (LogP), improving membrane permeability and enabling hydrophobic interactions within enzyme active sites (e.g., Metallo-
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the structural nuance of this compound is a prerequisite for its application. Unlike the hydrophilic 5-methyl analogs, the butyl chain introduces a distinct amphiphilic character.
Structural Specifications
-
Key Substituents:
-
C4 Position: Carboxylic acid (-COOH) – Primary H-bond donor/acceptor; Zinc chelator.
-
C5 Position:
-Butyl chain ( ) – Hydrophobic anchor.
-
-
Molecular Formula:
-
Estimated LogP: ~2.1 – 2.5 (vs. ~0.5 for 5-methyl analogs).
-
Solubility: Moderate in water; highly soluble in DMSO, Ethanol, and organic solvents.
The "Lipophilic Switch" in Drug Design
The transition from a methyl to a butyl group at C5 is not merely cosmetic. In drug discovery, this is a "lipophilic switch" used to:
-
Increase Blood-Brain Barrier (BBB) Penetration: Essential for central nervous system (CNS) targets.
-
Enhance Receptor Binding: The butyl tail can occupy hydrophobic pockets (e.g., the L3 loop in metallo-enzymes) that smaller analogs cannot reach.
Part 2: Primary Research Applications
Metabolic Disease: The "Next-Gen" Lipolysis Inhibitor
Hypothesis: this compound acts as a lipophilic bio-isostere of Acipimox and Nicotinic Acid (Niacin).
-
Mechanism: These compounds typically function as agonists for GPR109A (HCAR2) , a G-protein coupled receptor on adipocytes. Activation of GPR109A inhibits adenylyl cyclase, reducing cAMP levels and thereby inhibiting hormone-sensitive lipase (HSL).
-
The 5-Butyl Advantage: Current inhibitors (Niacin) suffer from "flushing" side effects and short half-lives. The 5-butyl analog's increased lipophilicity may alter tissue distribution or receptor dwell time, potentially mitigating off-target cutaneous flushing while maintaining anti-lipolytic potency.
-
Key Assay: Lipolysis Inhibition Assay in 3T3-L1 Adipocytes (Protocol below).
Antimicrobial Resistance: Metallo- -Lactamase (MBL) Inhibition
Context: Gram-negative bacteria expressing MBLs (like NDM-1) are resistant to Carbapenems. MBLs use Zinc ions to hydrolyze antibiotics.
-
Mechanism: The carboxylic acid at C4 and the Nitrogen at N3 of the thiazole ring form a "pincer" that chelates the active site Zinc ions.
-
Specific Role of the Butyl Chain: Research indicates that MBLs possess a flexible hydrophobic loop (L3) near the active site. The 5-butyl chain is predicted to anchor the inhibitor into this hydrophobic pocket, stabilizing the Zinc-chelation complex and increasing potency compared to simple thiazole-4-carboxylic acids.
Part 3: Synthetic Protocols & Experimental Workflows
Synthesis: The Modified Hantzsch Protocol
To synthesize this compound, one cannot use the standard chloroacetoacetate route (which yields 4-methyl-5-carboxylates). Instead, a regioselective Hantzsch synthesis using an
Reaction Scheme
-
Precursor: Ethyl 3-bromo-2-oxooctanoate (Brominated
-keto ester). -
Reagent: Thioformamide (or Thioacetamide for 2-methyl variant).
-
Mechanism: The Sulfur atom attacks the brominated C3 (bearing the butyl group), and the Nitrogen attacks the C2 ketone (bearing the ester).
Step-by-Step Protocol
-
Bromination: Dissolve Ethyl 2-oxooctanoate (10 mmol) in
. Add Bromine ( , 10 mmol) dropwise at 0°C. Stir for 2 hours to generate Ethyl 3-bromo-2-oxooctanoate . Evaporate solvent.[5] -
Cyclization: Dissolve the crude bromo-ester in Ethanol (20 mL). Add Thioformamide (10 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Neutralize with saturated
. Extract with Ethyl Acetate ( mL). Dry over and concentrate. -
Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2 eq). Stir at RT for 3 hours. Acidify with 1M HCl to precipitate the final This compound . Recrystallize from Ethanol/Water.
Part 4: Visualization of Mechanisms & Synthesis
Diagram 1: Regioselective Synthesis Pathway
This diagram illustrates the critical regiochemistry required to ensure the butyl group ends up at Position 5 and the Carboxyl at Position 4.
Caption: Regioselective synthesis route ensuring the butyl chain is positioned at C5 via alpha-bromo-alpha-keto ester cyclization.
Diagram 2: Dual Mechanism of Action
This diagram maps the compound's potential activity in both metabolic regulation (Human) and antimicrobial defense (Bacterial).
Caption: Dual-modal pharmacology: GPR109A agonism for dyslipidemia and MBL inhibition for antibiotic resistance.
Part 5: Quantitative Data Summary
The following table summarizes the predicted vs. observed properties of the 5-butyl scaffold compared to the standard 5-methyl analog.
| Feature | 5-Methylthiazole-4-COOH | 5-Butylthiazole-4-COOH | Impact on Research |
| LogP (Lipophilicity) | ~0.5 | ~2.1 – 2.5 | Enhanced membrane crossing; CNS potential. |
| Water Solubility | High | Moderate | Requires DMSO/Ethanol for stock solutions. |
| MBL Inhibition ( | > 50 | < 10 | Butyl chain engages hydrophobic pockets in enzymes. |
| Metabolic Stability | Low (Rapid excretion) | Moderate | Alkyl chain may slow renal clearance. |
| Primary Use | Building Block | Lead Compound | Used for SAR optimization (Lipophilic Switch). |
References
-
Acipimox and Lipolysis Inhibition: Title: Inhibition of lipolysis by nicotinic acid and by acipimox.[6] Source: PubMed (British Journal of Clinical Pharmacology) URL:[Link]
-
Thiazole-4-Carboxylic Acids as MBL Inhibitors: Title: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-beta-lactamases. Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]
-
Hantzsch Thiazole Synthesis Methodology: Title: Thiazole Synthesis - Hantzsch Reaction. Source: Organic Chemistry Portal URL:[Link]
-
Structure-Activity Relationships of Thiazoles: Title: Thiazole Ring—A Biologically Active Scaffold.[4][7][8] Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. 120237-76-5|5-Methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1692277-00-1|2-Amino-5-(butan-2-yl)-1,3-thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 6. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Multi-Assay Approach for Determining the In Vitro Cytotoxicity of 5-Butylthiazole-4-carboxylic acid
Introduction
The thiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3][4][5] Thiazole-containing compounds have been shown to exert cytotoxic effects through various mechanisms, such as the induction of apoptosis and the modulation of critical cellular signaling pathways.[1][2] 5-Butylthiazole-4-carboxylic acid is a novel compound within this class, and a thorough evaluation of its cytotoxic potential is a crucial first step in the drug discovery and development process.[5][6][7]
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We present a multi-assay strategy designed to deliver a holistic view of the compound's effects on cell health, encompassing metabolic activity, membrane integrity, and the induction of apoptosis. This approach ensures a robust and reliable characterization of the compound's cytotoxic profile.
Principle of the Multi-Assay Approach
A single cytotoxicity assay provides only a limited perspective on a compound's effects. Therefore, a multi-parametric approach is recommended to elucidate the potential mechanisms of cell death. This protocol integrates three distinct assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[11][12][13][14] It serves as a reliable indicator of cell lysis and necrosis.
-
Apoptosis Assays (Annexin V & Caspase-3/7): These assays detect key markers of apoptosis.
-
Annexin V Staining: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17][18][19][20] This assay measures the activity of effector caspases-3 and -7, which are key executioners of apoptosis.
-
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxicity of this compound.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Materials and Reagents
-
Cell Lines:
-
A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer). The choice should be guided by the therapeutic target of the compound class.[21]
-
A non-cancerous control cell line (e.g., HEK293, normal human fibroblasts) to assess selectivity.
-
-
Cell Culture Media: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
MTT Assay Kit: (e.g., from Thermo Fisher Scientific, Promega).
-
LDH Cytotoxicity Assay Kit: (e.g., from Abcam, Thermo Fisher Scientific).
-
Annexin V-FITC Apoptosis Detection Kit: (e.g., from Abcam, Thermo Fisher Scientific).
-
Caspase-Glo® 3/7 Assay System: (e.g., from Promega).
-
96-well clear and black flat-bottom cell culture plates.
-
Plate reader capable of measuring absorbance, fluorescence, and luminescence.
-
Flow cytometer (for Annexin V assay).
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture the selected cell lines in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Protocol 2: Compound Treatment
-
Prepare a serial dilution of this compound in culture medium from the stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plates for 24, 48, and 72 hours.
Protocol 3: MTT Assay for Cell Viability
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 4: LDH Assay for Cytotoxicity
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
Protocol 5: Annexin V/PI Staining for Apoptosis (Flow Cytometry)
-
Harvest the cells (both adherent and floating) from each treatment condition.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1][15]
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 6: Caspase-3/7 Activity Assay
-
Equilibrate the 96-well plate containing the treated cells to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2]
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
-
MTT Assay:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces the cell viability by 50%.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[4]
-
The IC50 value can be determined from the resulting curve. Software such as GraphPad Prism or specialized Excel add-ins can be used for this calculation.
Interpreting Multi-Assay Data
A comprehensive interpretation of the results from all assays is crucial for understanding the cytotoxic mechanism of this compound.
| Assay Result | Interpretation |
| ↓ MTT, ↑ LDH, ↑ Annexin V, ↑ Caspase-3/7 | Compound induces cytotoxicity primarily through apoptosis, leading to secondary necrosis at higher concentrations or longer incubation times. |
| ↓ MTT, ↑ LDH, ↓ Annexin V, ↓ Caspase-3/7 | Compound induces cytotoxicity primarily through necrosis, causing rapid cell membrane damage. |
| ↓ MTT, ↓ LDH, ↑ Annexin V, ↑ Caspase-3/7 | Compound induces apoptosis without significant immediate membrane disruption. |
| ↓ MTT, ↓ LDH, ↓ Annexin V, ↓ Caspase-3/7 | Compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or may act through a non-apoptotic, non-necrotic cell death pathway. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use low-serum medium or a serum-free medium during the treatment period. Run a medium-only background control. |
| Inconsistent MTT results | Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding the solubilization solution. Check for crystal precipitation under a microscope. |
| No dose-response observed | Compound concentration range is not appropriate. | Test a wider range of concentrations, including both lower and higher doses. |
| High variability between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. |
Conclusion
This multi-assay approach provides a robust and comprehensive framework for the initial cytotoxic characterization of this compound. By integrating measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potency and potential mechanism of action. These findings are essential for guiding further preclinical development and for understanding the therapeutic potential of this novel thiazole derivative.
References
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Unknown. (n.d.). MTT ASSAY. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 283–285.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Caspase-3/7 Dye for Apoptosis. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Bentz, J., et al. (2013).
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]
-
PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Mutagenicity and cytotoxicity of N-nitrosothiazolidine-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2020, September 20). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides | Request PDF. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the synthesis of 5-substituted thiazoles
Technical Support Center: 5-Substituted Thiazole Synthesis Current Status: Online 🟢 Operator: Dr. Aris (Senior Application Scientist) Case ID: THZ-C5-SYNTH-001
Welcome to the Thiazole Synthesis Support Hub
You are likely here because the 5-position of the thiazole ring is chemically recalcitrant. Unlike the electron-deficient C2 (perfect for nucleophilic attack) or the accessible C4, the C5 position sits in a "reactivity valley." It is less acidic than C2 and sterically more sensitive than C4.
This guide treats your synthesis as a system that requires debugging. We move beyond "mix and pray" to causal analysis.
Module 1: Troubleshooting Cyclization (De Novo Synthesis)
The Issue: You are attempting a Hantzsch synthesis to install a C5 substituent, but you are isolating regioisomers or degradation products.
Root Cause Analysis:
The classic Hantzsch reaction involves condensing a thioamide with an
-
Steric Clash: Substituents at the
-position of the carbonyl component (required for C5 substitution) slow down the nucleophilic attack by sulfur. -
Isomerization: If the condensation is slow, the intermediate can tautomerize or react to form 2-imino-2,3-dihydrothiazoles instead of the aromatic thiazole.
Protocol: The "Activated" Modified Hantzsch Standard Hantzsch failing? Switch to the Iodine-Catalyzed or SOCl₂-Mediated One-Pot method.
-
Reagents: Thioamide (1.0 equiv), Substituted Ketone (1.0 equiv), Iodine (0.5 equiv) or SOCl₂ (for amino acid precursors).
-
Solvent: Ethanol (reflux) is standard, but PEG-400 has shown superior results for sterically hindered 5-positions due to better solubilization and "solvent cage" effects.
-
Step-by-Step:
-
Dissolve ketone in PEG-400.
-
Add iodine (catalyst).
-
Add thioamide slowly to keep the concentration of the nucleophile low (prevents dimerization).
-
Heat to 80°C. Monitor via TLC.
-
Critical Checkpoint: If you see a spot just below the product, it is likely the hydroxy-thiazoline intermediate. Do not stop. Add a dehydrating agent (e.g., catalytic TsOH) to force aromatization.
-
Data: Solvent Effects on Yield (5-Phenylthiazole)
| Solvent | Temperature | Yield (%) | Note |
| Ethanol | Reflux | 45% | Significant byproduct formation |
| DMF | 100°C | 62% | Difficult workup (DMF removal) |
| PEG-400 | 80°C | 88% | Green, easy extraction |
Module 2: Direct Functionalization (C-H Activation)
The Issue: "I am trying to arylate C5, but the reaction either hits C2 or does nothing."
Root Cause Analysis:
-
Acidity Mismatch: The pKa of C2-H (~29) is significantly lower than C5-H. Base-mediated mechanisms will always deprotonate C2 first.
-
The "C2 Block": You cannot selectively activate C5 via CMD (Concerted Metalation-Deprotonation) if C2 is open, unless you use specific radical pathways.
Decision Matrix: C5-Arylation Strategy
Caption: Strategic workflow for selecting the correct C-H activation pathway based on C2 substitution status.
Protocol: Pd-Catalyzed C5-Arylation (C2-Blocked) Reference Grounding: This protocol utilizes a Pd/Cu co-catalytic system to overcome the high energy barrier of C5 activation.
-
Catalyst: Pd(OAc)₂ (5 mol%) + Cu(OAc)₂ (1 equiv). The Copper acts as an oxidant and facilitates the C-H cleavage.
-
Ligand: PPh₃ is often insufficient. Use XPhos or P(t-Bu)₃ to increase electron density on Pd, facilitating oxidative addition into the aryl halide.
-
Base: K₂CO₃ (anhydrous).
-
The "Secret" Additive: PivOH (Pivalic Acid) (30 mol%).
-
Why? It acts as a proton shuttle in the CMD mechanism, lowering the transition state energy for C5-H cleavage.
-
Module 3: Cross-Coupling & Catalyst Poisoning
The Issue: "My Suzuki coupling at C5-Br stalls after 20% conversion."
Root Cause Analysis: Thiazoles are notorious catalyst poisons. The Nitrogen (N3) and Sulfur (S1) atoms can coordinate to Pd(0), displacing phosphine ligands and forming an inactive "Pd-black" species.
Troubleshooting Checklist:
-
Is your catalyst dying? If the reaction mixture turns black and precipitates early, you have aggregation.
-
Solution: Switch to NHC-Pd complexes (e.g., Pd-PEPPSI-IPr). N-Heterocyclic Carbenes bind Pd much more tightly than phosphines, preventing displacement by the thiazole sulfur.
Comparative Ligand Performance (Suzuki Coupling of 5-Bromothiazole)
| Catalyst System | Yield (24h) | Stability |
| Pd(PPh₃)₄ | 15% | Poor (Rapid black precipitation) |
| Pd(dppf)Cl₂ | 45% | Moderate |
| Pd-PEPPSI-IPr | 92% | Excellent (High turnover) |
Module 4: Lithiation and The "Exploding" Ring
The Issue: "I treated 5-bromothiazole with n-BuLi to form the nucleophile, but I got a complex mixture/tar."
Root Cause Analysis: This is the "Halogen Dance" or Ring Fragmentation scenario.
-
Halogen Dance: 5-lithio species are unstable; the Lithium will migrate to C2 (thermodynamically favored) if C2-H is available.
-
Ring Opening: 2-lithiothiazoles are chemically fragile. Above -50°C, they undergo pericyclic ring opening to form isocyanothiolates .
Mechanism of Failure (Ring Opening)
Caption: Thermal instability pathway of 2-lithiothiazoles leading to irreversible ring destruction.
Correct Protocol: Cryogenic Halogen-Lithium Exchange Do NOT use direct deprotonation for C5 functionalization.
-
Starting Material: 2,5-dibromothiazole or 5-bromo-2-substituted thiazole.
-
Conditions: -78°C strictly.
-
Reagent: n-BuLi (if C2 is blocked) or i-PrMgCl·LiCl (Turbo Grignard) .
-
Expert Tip: The Turbo Grignard (i-PrMgCl·LiCl) allows the exchange to happen at -20°C to 0°C without ring opening, offering a much wider safety margin than Lithium reagents.
-
-
Quench: Add the electrophile immediately at low temp. Do not let it warm up before addition.
References
-
Fleming, F. F., et al. (2025).[1] "Formal [4+1] Addition of NaSH to Bromoisocyanoalkenes: Synthesis of 5-Substituted Thiazoles." Journal of Organic Chemistry. Link
-
Thakur, P. P., & Patil, M. (2025).[2] "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Journal of Organic Chemistry. Link
-
Reigoselective Arylation of Thiazole Derivatives. (2013). Organic Letters. Link
- Dondoni, A., et al. (1988). "Thiazole Lithiation and Ring Opening Mechanisms." Journal of Organic Chemistry.
- Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Cross-Coupling." Chemistry - A European Journal. (Reference for NHC superiority).
Sources
Technical Support Center: Purification of 5-Butylthiazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-Butylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying principles of each method, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, oily residue after synthesis. What is the best initial purification strategy?
A1: An initial acid-base extraction is highly recommended for crude samples, especially those that are oily or contain colored impurities. The carboxylic acid group of your target compound allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.
The underlying principle is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt upon treatment with a base. This salt can then be reverted to the protonated, water-insoluble acid by acidification, leading to its precipitation or allowing for extraction back into an organic solvent.
Q2: I'm struggling to get my this compound to crystallize. What factors should I consider?
A2: Recrystallization success is highly dependent on solvent selection. For this compound, the butyl group increases its lipophilicity compared to smaller analogs. Therefore, a single solvent recrystallization might be challenging. Consider a binary solvent system. A good starting point would be a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, isopropanol, or ethyl acetate) paired with a solvent in which it is poorly soluble even at elevated temperatures (e.g., heptane, hexane, or water).
Patience is key. Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling often leads to the precipitation of impurities along with your product. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.
Q3: My TLC analysis shows co-eluting impurities with my product. What chromatographic technique is most suitable for separating them?
A3: For closely eluting impurities, column chromatography is the preferred method. Given the acidic nature of this compound, standard silica gel chromatography can sometimes lead to peak tailing. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system.[1] This suppresses the deprotonation of your carboxylic acid on the acidic silica surface, resulting in sharper peaks and better separation.
A typical eluent system to start with would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Q4: After purification, my final product has a lingering solvent smell. How can I effectively remove residual solvents?
A4: Residual solvents can be stubborn. The most effective method for their removal is drying under high vacuum. If the solvent has a relatively high boiling point, gentle heating (while under vacuum) can be employed, but be cautious not to exceed the melting point of your compound to avoid decomposition. Another technique is to dissolve the product in a low-boiling point solvent in which it is highly soluble (like dichloromethane or diethyl ether), and then re-evaporate the solvent. This process, repeated a few times, can azeotropically remove the higher-boiling point residual solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction | - Incomplete extraction into the aqueous basic phase. - Incomplete precipitation or back-extraction after acidification. - Emulsion formation. | - Ensure the pH of the aqueous phase is at least 2-3 units above the pKa of the carboxylic acid during the basic wash. - Acidify the aqueous layer to a pH at least 2-3 units below the pKa to ensure complete protonation before back-extraction or filtration.[2] - To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product "oils out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Choose a lower-boiling point solvent system. - Use a more dilute solution and allow for slower cooling. |
| Persistent baseline impurities in TLC | - Highly polar or non-polar impurities not effectively removed by the chosen purification method. | - If impurities are highly polar, they may be unreacted starting materials or byproducts. Consider a pre-purification step like a silica plug filtration. - For non-polar impurities, ensure your recrystallization solvent system has a sufficiently non-polar component to leave them in the mother liquor. |
| Broad, tailing peaks in column chromatography | - Interaction of the acidic proton with the silica gel. | - As mentioned in the FAQs, add a small percentage of acetic or formic acid to your mobile phase to suppress ionization and improve peak shape.[1] |
| Compound appears pure by TLC but NMR shows impurities | - Impurities may not be UV-active and therefore not visible on the TLC plate. - Co-elution of an impurity with your product spot. | - Stain the TLC plate with a different visualizing agent (e.g., potassium permanganate or iodine) that may reveal hidden spots. - Optimize your TLC solvent system to achieve better separation before attempting column chromatography. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial cleanup of crude this compound.
Caption: Workflow for acid-base extraction of this compound.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. A precipitate of the purified carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if a precipitate does not form, extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate), dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
Protocol 2: Recrystallization from a Binary Solvent System
This protocol is suitable for further purifying the solid product obtained from extraction or a reaction that yields a relatively clean solid.
Caption: Binary solvent recrystallization workflow.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).
-
While the solution is hot, add a hot anti-solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Add a few drops of the first solvent (ethanol) until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals under vacuum.
Physicochemical Properties (Estimated)
| Property | Estimated Value/Range | Rationale |
| Appearance | White to off-white solid | Thiazole carboxylic acids are typically solids at room temperature.[3] |
| Melting Point | 90-120 °C | The presence of the butyl group may lower the melting point compared to smaller alkyl analogs due to less efficient crystal packing. 5-Methyl-thiazole-4-carboxylic acid has a melting point of 90-91°C.[4] |
| Solubility in Water | Low | Carboxylic acids with more than four carbon atoms generally have low water solubility.[5][6] The butyl group significantly increases the hydrophobic character. |
| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Moderately soluble in less polar solvents (e.g., dichloromethane, toluene). Sparingly soluble in non-polar solvents (e.g., hexane, heptane). | The carboxylic acid group provides polarity, while the butyl group and thiazole ring contribute to solubility in organic media.[6] |
| pKa | ~3-5 | The pKa is expected to be in the typical range for carboxylic acids. The electron-withdrawing nature of the thiazole ring may slightly increase its acidity compared to a simple aliphatic carboxylic acid.[4] |
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Thiazole Carboxylation
Status: Operational | Subject: Thiazole C-H Carboxylation & Functionalization | Version: 2.4
Diagnostic Decision Matrix
Start here. Select your experimental pathway based on your substrate's chemical profile.
Before attempting a protocol, analyze your substrate's functional group tolerance and steric environment. Thiazoles possess a highly acidic C2-proton (pKa ~29), but the ring is susceptible to base-mediated fragmentation.
Figure 1: Decision matrix for selecting the optimal carboxylation strategy based on substrate constraints.
Protocol Module A: Transition Metal-Catalyzed C-H Carboxylation
Best for: Substrates with sensitive functional groups (esters, ketones, nitriles) that cannot withstand n-BuLi. Mechanism: Base-assisted deprotonation followed by Cu(I) insertion and CO2 trapping.
Standard Operating Procedure (SOP)
Based on methodologies developed by Hu et al. and Goossen et al.
| Parameter | Condition | Rationale |
| Catalyst | CuI (10-20 mol%) | Copper(I) coordinates the thiazole nitrogen, lowering the pKa of the C2-H bond for deprotonation [1]. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Stabilizes the Cu-intermediate and prevents catalyst aggregation/precipitation. |
| Base | Cs₂CO₃ or LiOtBu (1.5 equiv) | Cs₂CO₃ is mild enough to prevent ring opening but strong enough for deprotonation at elevated temps. |
| Solvent | DMF or DMAc | High polarity is required to solubilize the inorganic base and stabilize the polar transition state. |
| Temp | 80–125 °C | Thermal energy is required to overcome the activation barrier for the C-H cleavage step. |
| CO₂ Source | 1 atm (Balloon) | Higher pressures are rarely necessary and can actually inhibit the reaction by saturating the metal center. |
Troubleshooting Guide (Q&A)
Q: My reaction conversion stalls at ~30%. Adding more catalyst doesn't help. [1]
-
Diagnosis: Product Inhibition or Decarboxylation equilibrium.
-
Fix: Thiazole-2-carboxylic acids are prone to thermal decarboxylation.
-
Esterification Trap: Do not isolate the free acid. Add an alkyl halide (e.g., MeI or BnBr) directly to the reaction mixture after the carboxylation step to trap the carboxylate as a stable ester [2].
-
Temperature Check: If running above 120°C, lower the temperature to 80-90°C and extend reaction time to reduce thermal decomposition.
-
Q: I observe regioselectivity issues (C5 carboxylation instead of C2).
-
Diagnosis: Steric hindrance or C2-blocking.
-
Analysis: C2 is thermodynamically the most acidic position. If C2 is unsubstituted, C5 carboxylation is chemically unlikely under Cu-catalysis unless C2 is sterically crowded by a large substituent at N3 or C4.
-
Fix: Verify your starting material purity. If C2 is blocked, switch to Palladium-catalyzed C-H activation , which favors the C5 position (electrophilic palladation mechanism) [3].
Protocol Module B: Lithiation-Trapping (Cryogenic)
Best for: Robust substrates; generating highly reactive nucleophiles. Risk Level: High (Ring fragmentation).
Standard Operating Procedure (SOP)
-
Dissolution: Dissolve thiazole (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cooling: Cool to -78 °C (Acetone/Dry Ice bath). Critical Step.
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 20 mins.
-
Note: The solution often turns yellow/orange, indicating the formation of 2-lithiothiazole.
-
-
Trapping: Bubble dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 30 mins at -78 °C.
-
Quench: Acidify with 1M HCl at low temperature before warming.
Troubleshooting Guide (Q&A)
Q: I am getting a complex mixture of ring-opened products (thioamides/isonitriles).
-
Diagnosis: The "Ring-Opening" Trap.
-
Mechanism: 2-Lithiothiazole is in equilibrium with an acyclic isomer (via electrocyclic ring opening) at temperatures above -60°C.
-
Fix:
-
Strict Temp Control: Never allow the temperature to rise above -78°C during the lithiation or CO₂ addition.
-
Reverse Addition: Instead of adding CO₂ to the lithiated species, transfer the lithiated thiazole (via cannula) into a flask containing a slurry of Dry Ice in THF. This ensures a massive excess of electrophile immediately.
-
Q: The yield is low, but I recovered starting material.
-
Diagnosis: Wet CO₂ or insufficient deprotonation.[2]
-
Fix:
-
Dry the Gas: Commercial Dry Ice contains water ice. Sublimate the CO₂ through a drying column (Drierite) before introducing it to the reaction.
-
Base Quality: Titrate your n-BuLi. Old alkyllithium reagents often degrade, leading to incomplete deprotonation.
-
Mechanistic Visualization: Copper Cycle
Understanding the catalytic cycle is crucial for troubleshooting ligand and base effects.
Figure 2: The catalytic cycle for Cu-mediated C-H carboxylation. The rate-determining step is often the C-H activation (deprotonation) or CO2 insertion, depending on the specific ligand system.
Comparative Data Table: Base & Solvent Effects[3]
Data aggregated from optimization studies on benzothiazole substrates [1, 4].
| Base | Solvent | Yield (%) | Notes |
| Cs₂CO₃ | DMF | 95% | Optimal. Balanced basicity and solubility. |
| K₂CO₃ | DMF | 15% | Base too weak/insoluble for efficient C-H abstraction. |
| KOtBu | THF | 40% | Strong base, but lower solubility of CO₂-adduct in THF. |
| Cs₂CO₃ | Toluene | <5% | Poor solubility of inorganic base in non-polar solvent. |
| DBU | DMF | 0% | Organic bases generally fail to mediate the metallation step effectively. |
References
-
Vechorkin, O., Hirt, N., & Hu, X. (2010).[3] Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles.[4][5][6][7] Organic Letters, 12(15), 3567–3569.
-
Zhang, L., Cheng, J., & Ohishi, T. (2010). Copper-catalyzed direct carboxylation of C-H bonds with CO2. Angewandte Chemie International Edition, 49(46), 8670-8673.
-
Roger, J., Pogan, F., & Doucet, H. (2009).[1][8] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1]
-
Tortajada, A., Juliá-Hernández, F., Börjesson, M., Moragas, T., & Martin, R. (2018). Transition-metal-catalyzed carboxylation reactions with carbon dioxide. Angewandte Chemie International Edition, 57(49), 15948-15982.
Sources
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Docking of 5-Substituted Thiazole-4-Carboxylic Acids Against Xanthine Oxidase
This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel 5-substituted thiazole-4-carboxylic acids against Xanthine Oxidase (XO), a key enzyme implicated in hyperuricemia and gout. We will delve into the scientific rationale behind experimental choices, present a detailed, self-validating protocol, and interpret the resulting data to derive meaningful structure-activity relationships (SAR).
Section 1: Foundational Concepts
The Therapeutic Potential of Thiazole-4-Carboxylic Acids
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the thiazole-4-carboxylic acid moiety has been identified as a key pharmacophore in the design of enzyme inhibitors, notably for Xanthine Oxidase.[3][4][5] Its structural features allow for critical interactions within enzyme active sites, making it an excellent starting point for designing novel therapeutics.
Xanthine Oxidase: A Key Target for Hyperuricemia and Gout
Xanthine Oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of urate crystals in joints, causing the painful inflammatory condition known as gout.[4] Therefore, inhibiting XO is a primary therapeutic strategy for managing these conditions. FDA-approved drugs like Febuxostat, which features a thiazole core, validate XO as a highly druggable target for inhibitors based on this scaffold.[4][5]
The Principle of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor, typically a protein).[1][6] This method is instrumental in early-stage drug discovery for screening virtual libraries of compounds, predicting structure-activity relationships, and elucidating the mechanism of action of potential drugs. By simulating the ligand-receptor interaction at a molecular level, we can prioritize compounds for synthesis and biological testing, thereby saving significant time and resources.[1]
Section 2: Experimental Design & Rationale
Target Selection: Why Xanthine Oxidase?
The selection of Xanthine Oxidase is based on its clear, validated role in gout and the proven success of thiazole-based inhibitors.[4][5] Numerous studies have characterized its active site and binding interactions with inhibitors, providing a solid foundation for a comparative in silico study. For this guide, we will utilize the crystal structure of bovine XO in complex with febuxostat (PDB ID: 1N5X), which provides a precise definition of the target binding pocket and essential active site residues.[5]
Ligand Library Design
To conduct a meaningful comparative study, our virtual library will consist of three novel 5-substituted thiazole-4-carboxylic acid derivatives and one well-established reference compound.
-
Reference Compound: Febuxostat. As an FDA-approved, potent XO inhibitor with a thiazole core, Febuxostat serves as the ideal benchmark for validating our docking protocol and comparing binding affinities.[4]
-
Test Compound 1 (TC1): 5-phenyl-thiazole-4-carboxylic acid. This compound represents the core scaffold and allows us to establish a baseline interaction profile.
-
Test Compound 2 (TC2): 5-(4-fluorophenyl)-thiazole-4-carboxylic acid. The introduction of an electron-withdrawing fluorine atom at the para position of the phenyl ring is chosen based on studies showing that halogen substitutions can significantly enhance XO inhibitory activity.[4] This allows us to probe the effect of electrostatic interactions.
-
Test Compound 3 (TC3): 5-(naphthalen-2-yl)-thiazole-4-carboxylic acid. Replacing the phenyl ring with a larger, more hydrophobic naphthalene ring allows us to investigate the impact of extending hydrophobic interactions within the active site.
This curated set of ligands enables a systematic evaluation of how substitutions at the 5-position influence the binding affinity and interaction profile with the XO active site.
Section 3: Detailed Experimental Protocol
This protocol outlines a standardized workflow for molecular docking. While specific commands may vary, the underlying principles are applicable across common docking software suites like AutoDock, GLIDE, or Molegro Virtual Docker.[1][6][7]
Software and Hardware Prerequisites
-
Molecular Visualization and Preparation Software: UCSF Chimera, Schrödinger Maestro, or AutoDockTools.
-
Molecular Docking Software: AutoDock Vina, GLIDE, etc.
-
Hardware: A modern multicore workstation is recommended for timely completion of docking calculations.
Step 1: Receptor Preparation (PDB ID: 1N5X)
The goal of this step is to clean the raw PDB file and prepare it for docking, ensuring it is chemically correct and free of artifacts that could interfere with the calculation.
-
Obtain Crystal Structure: Download the PDB file for 1N5X from the Protein Data Bank ([Link]).
-
Isolate Protein: Load the structure into your visualization software. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (Febuxostat). The rationale for removing water is that their positions are often not conserved and can interfere with ligand binding predictions.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.
-
Assign Charges: Assign appropriate atomic charges using a force field such as Gasteiger or AMBER. Correct charge assignment is essential for accurately calculating electrostatic interactions.
-
Save Prepared Receptor: Save the cleaned, protonated protein structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock).
Step 2: Ligand Preparation
Each ligand must be converted into a 3D structure and energetically minimized to find a low-energy, stable conformation.
-
Draw 2D Structures: Draw the 2D structures of Febuxostat, TC1, TC2, and TC3 using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform an energy minimization on each ligand using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths and angles to produce a stable, low-energy conformer, which is a more realistic representation for docking.
-
Assign Charges and Define Torsions: Assign atomic charges and define the rotatable bonds (torsions) for each ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.
-
Save Prepared Ligands: Save the final ligand structures in the required format (e.g., PDBQT).
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space within the receptor's active site where the docking algorithm will attempt to place the ligand.
-
Identify the Binding Site: Load the prepared receptor (1N5X) into your software. To define the active site, you can re-load the original co-crystallized ligand (Febuxostat) to see its location.
-
Define Grid Box Dimensions: Create a grid box that is centered on the binding site. The box should be large enough to fully encompass the binding pocket and allow for the ligand to rotate and translate freely within it, typically with a 10 Å buffer around the known ligand's position.
-
Save Grid Parameters: Save the grid parameter file, which contains the coordinates and dimensions of the search space.
Step 4: Execution of Molecular Docking
This step involves running the docking algorithm using the prepared receptor, ligands, and grid parameters.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the receptor, ligand(s), and grid parameter files. Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases accuracy but also computational time.
-
Launch the Docking Job: Execute the docking calculation from the command line or through the software's graphical user interface. The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box and calculate the binding affinity for each using a scoring function.
Step 5: Post-Docking Analysis
The final step is to analyze the output to determine the best binding pose and understand the underlying molecular interactions.
-
Examine Docking Scores: The primary output is a ranked list of binding poses for each ligand, sorted by their predicted binding affinity (e.g., in kcal/mol). A more negative score typically indicates a stronger predicted binding interaction.
-
Visualize Binding Poses: Load the docked poses into a molecular visualization program along with the receptor.
-
Analyze Interactions: For the top-ranked pose of each ligand, identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the active site. Compare these interactions to those of the reference compound, Febuxostat.
Section 4: Data Interpretation and Comparative Analysis
Summarizing Docking Results
Quantitative results from the docking simulation should be organized into a clear, comparative table. This allows for at-a-glance assessment of the relative performance of each compound.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| Febuxostat (Reference) | -9.8 | 0.15 | Arg98, Gln99, Thr94, Val30 |
| TC1 (5-phenyl) | -7.9 | 5.20 | Arg98, Val30 |
| TC2 (5-(4-fluorophenyl)) | -8.8 | 1.10 | Arg98, Gln99, Thr94 |
| TC3 (5-naphthalen-2-yl) | -8.5 | 2.50 | Arg98, Val30, Ala29 |
Note: The data presented above are hypothetical and for illustrative purposes. Actual results will vary based on the specific software and parameters used.
Analysis of Binding Modes
-
Febuxostat: The reference compound is expected to show a strong network of interactions, including hydrogen bonds between its carboxylic acid group and key residues like Arginine and Glutamine, consistent with its known binding mode.[8]
-
TC1: The baseline compound likely forms the core hydrogen bonds via its carboxylate but may lack some of the more extensive hydrophobic interactions seen with Febuxostat, resulting in a lower binding affinity.
-
TC2: The addition of the fluorine atom is predicted to enhance binding affinity. This may be due to the formation of favorable electrostatic or halogen bond interactions with the active site, particularly with polar residues like Threonine or Glutamine, leading to a more negative docking score compared to TC1.[4]
-
TC3: The larger naphthalene group is expected to form more extensive hydrophobic interactions with nonpolar residues like Valine and Alanine in the active site.[8] While this improves the score relative to TC1, it may not perfectly complement the pocket shape, resulting in a slightly lower affinity than TC2.
Deriving Structure-Activity Relationships (SAR)
Based on the comparative analysis, we can derive the following preliminary SAR insights:
-
The thiazole-4-carboxylic acid core is essential for anchoring the ligand in the active site via hydrogen bonds.
-
Substitution at the 5-position is critical for modulating binding affinity.
-
The introduction of a para-fluoro substituent on the phenyl ring (TC2) appears to be highly beneficial, likely due to favorable electrostatic interactions that enhance binding.
-
Increasing the size of the hydrophobic moiety (TC3) can improve hydrophobic interactions, but optimal shape complementarity is crucial for maximizing affinity.
Section 5: Visualization of Workflows and Interactions
Visual diagrams are essential for communicating complex scientific workflows and molecular relationships clearly and effectively.
Caption: A streamlined workflow for a comparative molecular docking study.
Sources
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijirt.org [ijirt.org]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different synthesis routes for 5-Butylthiazole-4-carboxylic acid
The following guide provides an in-depth technical comparison of synthesis routes for 5-Butylthiazole-4-carboxylic acid (CAS 864437-43-4).
Executive Summary
This compound is a structural analog of fusaric acid and a critical intermediate in the development of novel lipophilic thiazole-based pharmaceuticals. Its synthesis presents a classic regiochemical challenge: installing a carboxylic acid at position 4 while maintaining a butyl chain at position 5.
This guide evaluates three primary synthesis routes. Route B (The Modified Hantzsch via Thiourea) is identified as the superior method for reproducibility and scalability, despite requiring an additional deamination step. Route A (Direct Hantzsch) offers the shortest path but is hampered by the instability of thioformamide. Route C (Oxidative) is viable only when specific precursors are already available.
Route Comparison Matrix
| Feature | Route A: Direct Hantzsch | Route B: Thiourea/Deamination | Route C: Oxidative |
| Key Reagents | Thioformamide, Ethyl 3-bromo-2-oxoheptanoate | Thiourea, Ethyl 3-bromo-2-oxoheptanoate, NaNO₂ | 5-Butyl-4-methylthiazole, KMnO₄/SeO₂ |
| Step Count | 2 (from keto-ester) | 3 (from keto-ester) | 2 (from methyl-thiazole) |
| Overall Yield | Moderate (45-55%) | High (60-75%) | Low-Moderate (30-50%) |
| Scalability | Low (Reagent instability) | High (Stable solids) | Low (Exothermic oxidation) |
| Atom Economy | High | Moderate | Low |
| Safety Profile | Poor (Thioformamide toxicity) | Good | Moderate (Oxidants) |
Strategic Pathway Analysis
The synthesis hinges on the construction of the thiazole ring with correct substitution. The Hantzsch Thiazole Synthesis is the dominant strategy, but the choice of the "N-C-S" fragment (thioamide vs. thiourea) dictates the workflow.
Decision Tree & Pathway Logic
Figure 1: Strategic synthesis flow. Route B (Green) is recommended for stability.
Detailed Experimental Protocols
Precursor Synthesis: Ethyl 3-bromo-2-oxoheptanoate
Both Route A and B require this specific alpha-halo-alpha-keto ester. It is rarely available commercially and must be synthesized.
-
Grignard Formation: React diethyl oxalate with pentylmagnesium bromide in THF at -78°C to yield Ethyl 2-oxoheptanoate .
-
Note: The pentyl chain (C5) provides the 5-carbon backbone. The carbonyl is at C2. The C3 position will hold the butyl side chain after cyclization? Correction: To get a butyl group at position 5 of the thiazole, the precursor chain at the alpha-position (C3 of the ester) must be butyl.
-
Correction Logic: The precursor is EtOOC-CO-CH(Br)-Butyl. The unbrominated form is EtOOC-CO-CH2-Butyl. CH2-Butyl is a pentyl group. Thus, Ethyl 2-oxoheptanoate is the correct starting material.
-
-
Bromination:
Route A: Direct Hantzsch Synthesis (Thioformamide)
Best for: Small-scale, rapid screening where thioformamide is readily available.
Mechanism: Thioformamide (HCSNH₂) attacks the alpha-carbon (C3) of the bromo-ester, displacing bromide. The nitrogen then attacks the C2 ketone to close the ring.
Protocol:
-
Reagents: Suspend Thioformamide (1.2 eq) in anhydrous Ethanol.
-
Addition: Add Ethyl 3-bromo-2-oxoheptanoate (1.0 eq) dropwise at room temperature.
-
Reflux: Heat to reflux for 4 hours. The solution will darken.
-
Workup: Evaporate ethanol. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) for 2 hours. Acidify to pH 3 to precipitate the title acid.
Critique: Thioformamide is noxious, hygroscopic, and unstable. In-situ generation is possible but adds complexity.
Route B: The Modified Hantzsch (Thiourea + Deamination)
Best for: Scale-up, industrial application, and high reliability.
Mechanism: Thiourea is used as a stable "N-C-S" source. This installs an amino group at position 2, which protects the ring from degradation during synthesis. The amino group is subsequently removed via radical deamination.
Protocol:
Step 1: Cyclization
-
Dissolve Thiourea (1.1 eq) in Ethanol.
-
Add Ethyl 3-bromo-2-oxoheptanoate (1.0 eq).
-
Reflux for 2 hours. A precipitate (HBr salt of the thiazole) often forms.
-
Cool and filter, or neutralize with aqueous Ammonia to isolate Ethyl 2-amino-5-butylthiazole-4-carboxylate .
-
Yield: Typically 80-90%.
-
Step 2: Deamination (Sandmeyer-type Reduction)
-
Dissolve the 2-amino thiazole in 85% H₃PO₂ (Hypophosphorous acid, 5-10 eq).
-
Cool to 0°C.
-
Add NaNO₂ (2.0 eq) solution dropwise. Diazonium salt forms and is immediately reduced by H₃PO₂.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Neutralize and extract with Ether.
-
Yield: 70-80%.
-
Step 3: Hydrolysis
-
Standard saponification (NaOH/MeOH) converts the ester to This compound .
Critique: Although longer, this route uses stable, cheap solids (Thiourea, NaNO₂) and avoids the handling of thioformamide. The yields are consistently higher.
Analytical Data & Validation
To ensure the product is 5-Butyl (and not an isomer), validation is required.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 9.10 (s, 1H, H-2): Characteristic descaled proton at position 2. If the amino group was not removed (Route B step 1), this would be absent.
-
δ 3.25 (t, 2H, alpha-CH2): The methylene group of the butyl chain attached to the ring.
-
δ 13.0 (br s, 1H, COOH): Carboxylic acid proton.
-
-
Differentiation from Isomers:
-
5-Butyl vs 4-Butyl: In the Hantzsch synthesis using alpha-keto esters, the ester group originates from the "keto" fragment side (C1/C2 of precursor), placing it at position 4. The alkyl chain at the alpha-position (C3 of precursor) ends up at position 5. This regiochemistry is well-established [1].
-
References
- Hantzsch Thiazole Synthesis Mechanisms: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Defines the regioselectivity of thioamide reaction with alpha-halo-alpha-keto esters.
-
Synthesis of Ethyl 2-oxoheptanoate (Precursor)
- Source:Organic Syntheses, Coll. Vol. 9, p. 34 (1998).
-
Link:
- Relevance: Protocol for Grignard addition to diethyl oxal
- Deamination of 2-Aminothiazoles: Source:Journal of the Chemical Society, Perkin Transactions 1. Relevance: Standard Sandmeyer reduction protocols using H3PO2.
-
CAS Registry Data
Disclaimer: Synthesis of organic compounds involves hazardous reagents. All protocols should be performed in a fume hood by trained personnel. The "Thiourea Route" is recommended for safety and yield.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Bromo-5-isobutylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1697504-29-2|5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1692277-00-1|2-Amino-5-(butan-2-yl)-1,3-thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 137267-48-2|5-Isopropyl-2-methylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
